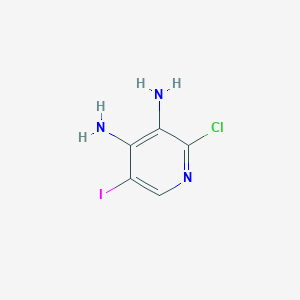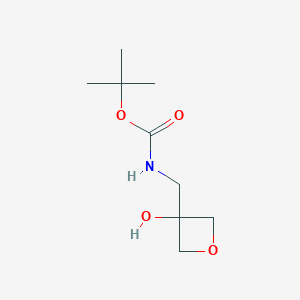![molecular formula C13H19NO B1405081 N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine CAS No. 1424857-25-9](/img/structure/B1405081.png)
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine
Vue d'ensemble
Description
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine, also known by its chemical formula C₁₁H₁₆ClNO , is a compound with intriguing structural features. It belongs to the class of chromenone derivatives and exhibits a chromenylamine moiety. The compound’s systematic name suggests a methylamine group attached to a 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl scaffold .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the chromenone ring system and subsequent functionalization. While I don’t have specific synthetic procedures for this exact compound, it likely follows established methods for constructing chromenone derivatives. Researchers have explored various synthetic routes, including cyclization reactions, condensations, and reductive aminations .
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Cancer Therapeutic Development A study identified a novel small molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor with potential as an anti-cancer agent. Structural modifications to improve its pharmacological properties are under exploration, particularly to address its poor water solubility, which is crucial for developing it into a viable cancer therapeutic (Mun et al., 2012).
Synthesis and Characterization Research into the compound's synthesis processes includes exploring methylation reactions to produce various derivatives, such as 2,2,3-trimethyl-3,4-dihydro-2H-benzo[h]chromen-6-ol. This line of investigation enhances understanding of the compound’s chemical properties and potential applications beyond pharmaceuticals, indicating a broader relevance in organic chemistry and materials science (Maruyama et al., 1979).
Metabolic Studies Another study focused on the metabolism of KR-31831, a novel antiangiogenic agent related structurally to the compound of interest, revealing insights into its metabolic pathways in rats. Understanding these pathways is crucial for developing effective drug formulations and for predicting potential interactions with other medications (Kim et al., 2005).
Structural Analysis Structural analysis of related chromene compounds, such as 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, offers detailed insights into the molecular conformation, intramolecular interactions, and potential reactivity patterns. These analyses contribute to a deeper understanding of how structural features influence the biological activity and stability of chromene derivatives (Inglebert et al., 2014).
Anticancer Agents Development Further research into N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides demonstrated the design and in vitro activities of these molecules as novel, small-molecule HIF-1 pathway inhibitors. This work emphasizes the therapeutic potential of these compounds in cancer treatment, showcasing the efforts to enhance their solubility and pharmacological efficacy while maintaining or improving their inhibitory activity (Mun et al., 2012).
Propriétés
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)7-6-11-8-10(9-14-3)4-5-12(11)15-13/h4-5,8,14H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFMNKZYVXATGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190343 | |
| Record name | 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine | |
CAS RN |
1424857-25-9 | |
| Record name | 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



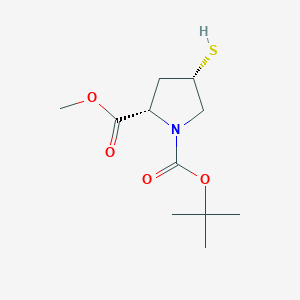
![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)
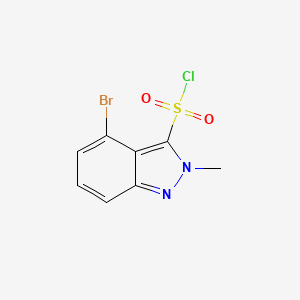
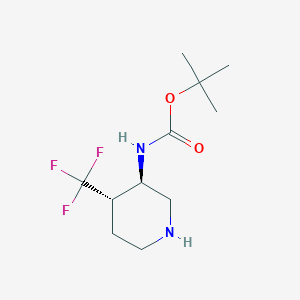
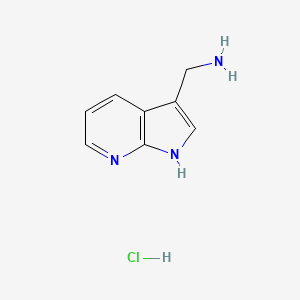
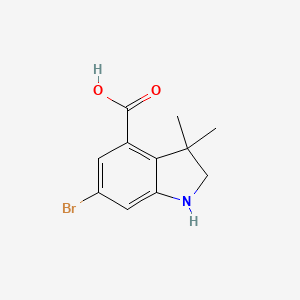
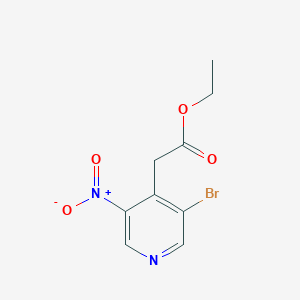
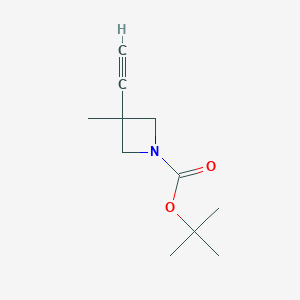

![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
